molecular formula C15H22BNO3 B13909137 5-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

5-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B13909137
M. Wt: 275.15 g/mol
InChI Key: NXDMIRXYTNYMNC-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure features a pyridine core substituted with a cyclopropyl group at the 5-position, a methoxy group at the 2-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl or heteroaryl frameworks .

Properties

Molecular Formula

C15H22BNO3

Molecular Weight

275.15 g/mol

IUPAC Name

5-cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-11(10-6-7-10)9-17-13(12)18-5/h8-10H,6-7H2,1-5H3

InChI Key

NXDMIRXYTNYMNC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)C3CC3

Origin of Product

United States

Preparation Methods

Starting Materials

  • Pyridine derivatives substituted with methoxy and cyclopropyl groups.
  • Boron reagents such as bis(pinacolato)diboron (B2pin2).
  • Catalysts, commonly palladium-based, for borylation.
  • Bases such as potassium acetate or potassium phosphate.
  • Solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane.

General Synthetic Route

  • Synthesis of 5-Cyclopropyl-2-methoxypyridine:

    • The cyclopropyl group is introduced at the 5-position of 2-methoxypyridine via directed lithiation followed by reaction with cyclopropyl halides or via cross-coupling methods.
    • Alternatively, cyclopropyl-substituted pyridine derivatives can be prepared by catalytic cross-coupling of halogenated methoxypyridines with cyclopropyl organometallic reagents.
  • Borylation to Introduce the Pinacol Boronate Ester:

    • The 3-position of the pyridine ring is functionalized with the boronate ester group using palladium-catalyzed Miyaura borylation.
    • Typical conditions involve treating the halogenated intermediate (e.g., 3-bromo-5-cyclopropyl-2-methoxypyridine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2), a base, and an appropriate solvent.
    • The reaction proceeds under mild heating (80–100 °C) for several hours to afford the boronate ester.
  • Purification:

    • The crude product is purified by column chromatography or recrystallization to obtain the pure 5-cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Reaction Conditions and Optimization

Step Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
Cyclopropylation Cyclopropyl halide, n-BuLi or Pd catalyst THF or DMF 0–25 °C 2–4 h 70–85 Directed lithiation or Pd-catalyzed cross-coupling
Borylation Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc Dioxane or DMF 80–100 °C 6–12 h 65–90 Miyaura borylation, inert atmosphere
Purification Silica gel chromatography - Room temp - - Use of gradient elution for purity

Research Discoveries and Literature Insights

  • The Miyaura borylation reaction is the most widely used and efficient method for installing the pinacol boronate ester group on heteroaryl systems such as pyridine derivatives. The choice of catalyst and base critically influences the yield and selectivity.
  • Cyclopropyl substitution on the pyridine ring can influence electronic properties, affecting the reactivity of the borylation step. Optimizing the lithiation or cross-coupling conditions is essential to avoid side reactions.
  • The pinacol boronate ester moiety is favored for its stability and ease of handling compared to free boronic acids, which are prone to hydrolysis.
  • Industrial scale synthesis often requires fine-tuning of reaction parameters such as temperature, catalyst loading, and solvent volume to maximize yield and minimize impurities.

Comparative Table of Preparation Methods

Method Advantages Disadvantages Typical Yield Reference
Directed Lithiation + Cyclopropylation High regioselectivity Sensitive to moisture, requires low temp 75–85%
Pd-Catalyzed Cross-Coupling for Cyclopropylation Mild conditions, scalable Requires expensive Pd catalyst 70–80%
Miyaura Borylation with B2pin2 High yield, mild conditions Requires inert atmosphere 65–90%
Alternative Borylation (Iridium-catalyzed) Potentially milder Less common for pyridines 60–75% Literature reports

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols, making it useful in enzyme inhibition. The pyridine ring can interact with various biological targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of pyridine-based boronic esters, which vary in substituent type, position, and electronic/steric profiles. Key structural analogues include:

Compound Name Substituents (Position) Molecular Weight CAS RN Key Features
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Boronate (3) 205.06 329214-79-1 Minimal steric hindrance; baseline for reactivity comparisons.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Methoxy (2), Boronate (5) 249.10 893440-50-1 Electron-donating methoxy at 2-position; altered regioselectivity in coupling.
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Chloro (2), Boronate (5) 223.49 719268-92-5 Electron-withdrawing chloro group increases electrophilicity of boronate.
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine Cyclopropyl (1), Boronate (4), Saturated ring 292.13 2304631-68-1 Saturated pyridine ring reduces aromaticity; cyclopropyl adds steric bulk.

Key Observations :

  • Substituent Position : The 3-position boronate in the target compound contrasts with analogues bearing boronate groups at the 4- or 5-positions (e.g., ), which may alter coupling efficiency due to steric accessibility.
  • Electronic Effects : Methoxy (electron-donating) vs. chloro (electron-withdrawing) substituents significantly influence the boronate’s electrophilicity and reaction rates in cross-coupling .
Reactivity in Cross-Coupling Reactions

Comparative studies highlight the impact of substituents on Suzuki-Miyaura coupling efficiency:

  • Target Compound : Demonstrates moderate reactivity due to the balance between methoxy’s electron-donating effect (enhancing boronate stability) and cyclopropyl’s steric hindrance (slowing oxidative addition) .
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine : Higher reactivity in couplings with aryl halides, attributed to minimal steric hindrance.
  • 2-Chloro-5-boronate Pyridine : Faster coupling rates with electron-rich partners due to chloro’s electron-withdrawing nature, increasing boronate electrophilicity.

Biological Activity

5-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a boronic ester compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

PropertyDetails
CAS Number 2460671-85-4
Molecular Formula C15H22BNO3
Molecular Weight 275.15 g/mol
IUPAC Name 3-Cyclopropyl-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3CC3)OC

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the boronic ester allows it to participate in Suzuki-Miyaura cross-coupling reactions, which can lead to the formation of biologically relevant compounds.

Key Mechanisms:

  • Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit cytochrome P450 enzymes (CYPs), particularly CYP3A4, which is crucial for drug metabolism .
  • Kinase Inhibition : The compound has demonstrated inhibitory activity against kinases such as GSK-3β and IKK-β. Inhibitory concentrations (IC50) for these kinases have been reported in the nanomolar range .

Anticancer Potential

Preliminary studies suggest that 5-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exhibits anticancer properties. It has been tested against various cancer cell lines with promising results.

Cancer Cell LineIC50 (µM)Notes
MCF-7 (Breast Cancer)0.34Potent inhibition observed
A549 (Lung Cancer)>50Limited efficacy noted

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. It has shown potential against several bacterial strains and fungi in vitro.

Case Studies

  • Study on CYP Inhibition : A study evaluated the impact of this compound on CYP3A4 activity. It was found that at a concentration of 10 µM, there was significant inhibition observed with a time-dependent effect indicating possible reactive metabolite formation .
  • Kinase Inhibition Study : Another study focused on the inhibitory effects on GSK-3β and IKK-β. The results indicated that modifications in the structure could lead to enhanced potency against these targets .

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